molecular formula C21H18N2OS B2471705 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide CAS No. 477511-71-0

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2471705
CAS No.: 477511-71-0
M. Wt: 346.45
InChI Key: YGUJUEXPSGXZEX-QURGRASLSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Spectrophotometric Methods for Pharmaceutical Analysis

A study described spectrophotometric methods for the estimation of esomeprazole and naproxen in tablet formulations. This research demonstrates the utility of spectrophotometric techniques in pharmaceutical analysis, which could be relevant for analyzing compounds with similar structures (N. Jain et al., 2012).

Biological Effects of Structurally Related Compounds

Research on the biological effects of acetamide, formamide, and their derivatives, including discussions on toxicity, provides a background on the biological interactions of small molecule compounds with living organisms. This can offer insights into safety and efficacy considerations for related chemical entities (G. Kennedy, 2001).

Structure-Activity Relationships in Thiophene Derivatives

A review on thiophene structure-activity relationships over the past decade offers a comprehensive look at how structural changes in thiophene derivatives affect their therapeutic properties. This information could be indirectly relevant for understanding the activities of thiazole-containing compounds (G. Drehsen & J. Engel, 1983).

Medicinal Applications of Naphthalimide Derivatives

A paper on the increasingly expanding relational medicinal applications of naphthalimide compounds, which are important nitrogen-containing aromatic heterocycles, provides insights into the potential medicinal applications of compounds containing naphthalene or related structures. Naphthalimide derivatives have shown potential as anticancer agents and in other therapeutic areas (Huo-Hui Gong et al., 2016).

Thiazole Derivatives and Therapeutic Applications

A comprehensive review of therapeutic applications of thiazole derivatives summarizes important patents filed from 2000-2017. This review highlights the anti-infective and anticancer potential of thiazole-based compounds, which could be pertinent when considering the research applications of thiazole-containing molecules like the one (Diksha Sharma et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body or in a biological system is studied .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-10-11-18-19(12-14)25-21(23(18)2)22-20(24)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUJUEXPSGXZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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